methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate

Description

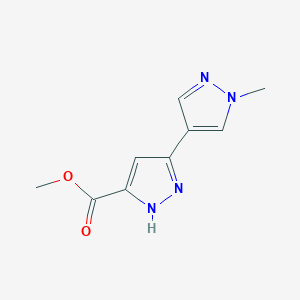

Methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate is a bipyrazole derivative featuring two pyrazole rings connected at the 3- and 4'-positions. The compound contains a methyl group at the 1'-position and a carboxylate ester at the 5-position of the primary pyrazole ring.

Properties

IUPAC Name |

methyl 3-(1-methylpyrazol-4-yl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-13-5-6(4-10-13)7-3-8(12-11-7)9(14)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMJDSURIXVAKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials with specific properties, such as catalysts and ligands

Mechanism of Action

The mechanism of action of methyl 1’-methyl-1H,1’H-3,4’-bipyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate and related compounds:

Key Observations:

- Core Heterocycle Differences : The pyrazolo-pyridine hybrid () introduces nitrogen-rich aromaticity, enhancing electron-deficient character compared to bipyrazole systems. This may increase reactivity in nucleophilic substitutions or coordination chemistry .

- Biological Activity: Pyrazole derivatives with thienopyridine cores () demonstrate antimicrobial properties, suggesting that this compound could be explored for similar applications if functionalized appropriately.

Physicochemical Properties

- Rigidity and Packing : The bipyrazole core’s planar structure may promote π-π stacking in crystalline phases, as observed in hydrogen-bonded networks of related heterocycles (e.g., ).

Biological Activity

Methyl 1'-methyl-1H,1'H-3,4'-bipyrazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound has a molecular formula of and a molecular weight of approximately 192.178 g/mol. It features two pyrazole rings connected by a carbon atom and a carboxylic acid functional group, contributing to its chemical reactivity and biological properties. The synthesis typically involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate under reflux conditions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at specific concentrations.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce inflammation markers in cell lines exposed to inflammatory stimuli.

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. This suggests potential therapeutic applications in conditions linked to enzyme dysregulation.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of the methyl group enhances its lipophilicity, facilitating better interaction with lipid membranes and protein targets .

Research Findings and Case Studies

A variety of studies have been conducted to explore the biological activity of this compound:

Cell Proliferation Inhibition Assays

In one study, cell lines were treated with varying concentrations of the compound to evaluate its effect on cell proliferation. The results indicated significant inhibition at concentrations around 10 μM, with IC50 values being determined through resazurin assays .

Toxicity Studies

Toxicity assessments have been performed using peripheral blood mononuclear cells (PBMCs) isolated from healthy donors. These studies aim to establish a safety profile for potential therapeutic use .

Comparative Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.